Antithrombotic Activity: Cyclo(Gly-His) Inhibits Thrombin-Induced Platelet Aggregation, Cyclo(His-Ala) Is Inactive
Cyclo(Gly-His) (cyclo(His-Gly)) exhibits a functional property absent in its closest structural analog. In a direct head-to-head comparison under identical assay conditions, Cyclo(Gly-His) significantly inhibited thrombin-induced platelet aggregation with an IC50 of 0.0662 mM (R² = 0.989), whereas Cyclo(His-Ala) showed no notable effects on platelet aggregation [1]. Both compounds were evaluated for thrombin inhibition of fibrin formation, with Cyclo(His-Ala) producing 63.3% reduction versus Cyclo(Gly-His) at 36.7% reduction, further indicating divergent mechanisms of action [1].
| Evidence Dimension | Inhibition of thrombin-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 0.0662 mM (R² = 0.989) |
| Comparator Or Baseline | Cyclo(His-Ala): no notable effect on platelet aggregation |
| Quantified Difference | Target compound active (IC50 = 66.2 μM); comparator inactive (qualitative difference) |
| Conditions | In vitro platelet aggregation assay using thrombin as agonist; both compounds tested at equivalent concentrations |
Why This Matters
This is a qualitative functional difference, not a potency gradient—selecting the correct analog is essential for antithrombotic research applications.
- [1] Lucietto FR, Milne PJ, Kilian G, Frost CL, Van De Venter M. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides. 2006;27(11):2706-14. PMID: 16797105. View Source
